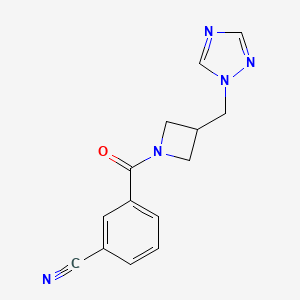

3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile is a compound that has gained significance in the field of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

- Application : Research suggests that derivatives of this compound, such as [ (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, exhibit thermal stability, acceptable densities, and optimal oxygen balance. These properties make them potential components of solid composite propellants .

- Application : Triazoles are used in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .

- Application : Researchers utilize triazoles in drug design, bioconjugation, fluorescent imaging, and chemical biology studies .

- Application : Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA), a related compound, complexes with copper(I) and enables regioselective Huisgen 1,3-dipolar cycloadditions (click chemistry) between alkynes and azides in both aqueous and organic solvents .

- Application : Researchers have developed an efficient, sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile using a continuous, one-pot flow method. This approach minimizes waste and achieves higher yields compared to traditional batch methods .

Energetic Materials

Industrial Applications

Drug Discovery and Chemical Biology

Catalysis and Click Chemistry

Green Synthesis and Flow Chemistry

Wirkmechanismus

Target of Action

Similar compounds with a 1h-1,2,4-triazol-1-yl group have been reported to interact with tubulin , a protein that is crucial for cell division and structure.

Mode of Action

Compounds with similar structures have been reported to bind to the colchicine binding site of tubulin , inhibiting its polymerization and thus disrupting cell division.

Biochemical Pathways

The compound’s interaction with tubulin can affect the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . This can have downstream effects on various cellular processes, including cell growth and proliferation.

Result of Action

The compound’s interaction with tubulin and subsequent disruption of cell division can lead to cell death . This could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.

Eigenschaften

IUPAC Name |

3-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c15-5-11-2-1-3-13(4-11)14(20)18-6-12(7-18)8-19-10-16-9-17-19/h1-4,9-10,12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESTVRLOTNUEFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2435787.png)

![N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2435789.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2435795.png)

![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)

![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2435802.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2435803.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2435805.png)

![2-(2,4-dichlorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2435807.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2435808.png)